

## Application Notes and Protocols: Tolnaftate-Loaded Nanofibers for Dermatophytosis Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tolnaftate |           |
| Cat. No.:            | B1682400   | Get Quote |

Introduction Dermatophytosis, a superficial fungal infection of keratinized tissues like skin, hair, and nails, is a prevalent global health issue often caused by keratinophilic fungi.[1][2] Conventional topical treatments can be limited by poor drug penetration and adherence, while systemic therapies may carry risks of side effects.[3][4] Nanofiber-based drug delivery systems offer a promising alternative, providing high surface-area-to-volume ratios, controlled drug release, and improved site-specific adhesion.[5][6] This document provides detailed protocols for the fabrication, characterization, and evaluation of **Tolnaftate**-loaded polyacrylate nanofibers, a novel approach for the effective management of dermatophytosis.[1][7] These protocols are based on successful experimental models and are intended for researchers, scientists, and professionals in drug development.

## Part 1: Nanofiber Fabrication and Characterization

The foundational step involves the fabrication of drug-loaded nanofibers using the electrospinning technique. This method is cost-effective and allows for the creation of nanofibrous scaffolds from various biocompatible polymers.[1][8]

# Protocol 1.1: Fabrication of Tolnaftate-Loaded Polyacrylate Nanofibers

This protocol details the electrospinning process for creating nanofibers from a blend of Eudragit ERL100 and ERS100 polymers loaded with **Tolnaftate**.[1]



#### Materials:

- Eudragit ERL100 and ERS100
- Tolnaftate
- Ethanol
- Magnetic stirrer
- Electrospinning apparatus (e.g., E-Spin, Nanotech IIT, Kanpur, India)[1]
- 10 mL plastic syringe with a sharp needle

- Polymer Solution Preparation: Prepare variable combinations of Eudragit ERL100 and ERS100 polymers in ethanol. Three different ratios (D1, D2, D3) are typically prepared to evaluate the effect of polymer concentration on nanofiber properties (see Table 1).[1][7]
- Drug Incorporation: Add **Tolnaftate** (1% w/v) to each polymer solution.[1]
- Homogenization: Stir the mixture using a magnetic stirrer at room temperature until a non-aggregated, homogenous drug-polymer dispersion is achieved.[1]
- Electrospinning Setup:
  - Load the drug-polymer dispersion into a 10 mL plastic syringe fitted with a sharp needle.[1]
  - Mount the syringe on the electrospinning apparatus.
  - Set the process parameters as follows:
    - Flow Rate: 5 μL/min[1]
    - Applied Voltage: 15 kV (positive polarity)[1]
    - Tip-to-Collector Distance: 12 cm[1]

## Methodological & Application





- Maintain ambient temperature at 28-30 °C and humidity at 60-65%.[1]
- Nanofiber Collection: Initiate the electrospinning process. The nanofibers will be deposited on a grounded brass collector.[1]
- Drying and Storage: Keep the fabricated nanofiber mats in a desiccator for further characterization and studies.[7]





Click to download full resolution via product page

Workflow for Electrospinning **Tolnaftate**-Loaded Nanofibers.



### **Protocol 1.2: Characterization of Nanofibers**

Characterization is crucial to ensure the fabricated nanofibers possess the desired physical and chemical properties for drug delivery.

#### Methods:

- Surface Morphology: Analyze the surface topography, fiber diameter, and presence of defects using Field Emission Scanning Electron Microscopy (FESEM).[7]
- Chemical Compatibility: Perform Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to study the compatibility of **Tolnaftate** with the polymers.[1]
- Thermal Stability: Use Thermogravimetric Analysis (TGA) to assess the thermal stability of the nanofibers compared to the raw components. The fabricated nanofibers have been found to be thermally stable up to 450 °C.[1]
- Crystallinity: Employ Powder X-ray Diffraction (PXRD) to determine the crystalline state of
   Tolnaftate within the amorphous polymer matrix.[1]

Table 1: Nanofiber Formulations and Physical Characteristics

| Formulation ID | ERL100:ERS100<br>Ratio | Average Fiber<br>Diameter (nm) | Surface<br>Morphology<br>Description |
|----------------|------------------------|--------------------------------|--------------------------------------|
| D1             | 1:3                    | 462.7 ± 40.5                   | Regular, defect-<br>free, non-beaded |
| D2             | 1:1                    | 302.6 ± 50.4                   | Regular, defect-free, non-beaded     |
| D3             | 3:1                    | 402.3 ± 65.0                   | Regular, defect-free,<br>non-beaded  |

Data sourced from Misra et al., 2017.[1][7]

## **Part 2: In Vitro Evaluation**



In vitro tests are performed to predict the therapeutic performance of the nanofibers, including their drug release profile and antifungal efficacy.

# Protocol 2.1: Determination of Drug Loading and Encapsulation Efficiency

This protocol determines the amount of drug successfully incorporated into the nanofibers.

#### Procedure:

- Weigh a known mass of the Tolnaftate-loaded nanofiber mat.[9]
- Dissolve the mat in a suitable solvent that can dissolve both the polymer and the drug.[10]
- Analyze the solution using UV-Vis Spectrophotometry at the maximum absorbance wavelength for **Tolnaftate** to determine the drug concentration.[9]
- Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:[9]
  - DL (%) = (Mass of drug in nanofibers / Total mass of nanofibers) x 100
  - EE (%) = (Actual drug loaded in nanofibers / Theoretical drug amount used in fabrication)
     x 100

## **Protocol 2.2: In Vitro Drug Release Study**

This assay measures the rate and extent of **Tolnaftate** release from the nanofiber matrix.

- Apparatus: Use a dialysis membrane method.[2]
- Release Medium: Prepare a phosphate buffer with a pH of 6.8 to simulate skin surface conditions.[2]
- Setup:



- Place a precisely weighed amount of the nanofiber mat (equivalent to 1 mg of Tolnaftate)
   inside a dialysis bag (pore size 2.4 nm).[2]
- Immerse the sealed bag in 200 mL of the release medium.[2]
- Stir the medium at 100 rpm and maintain the temperature at 37 °C.[2]
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots of the release medium and replace with an equal volume of fresh buffer to maintain sink conditions.[11]
- Analysis: Determine the concentration of **Tolnaftate** in each sample using UV-Vis spectrophotometry.[2]
- Calculation: Calculate the cumulative percentage of drug released over time.

## **Protocol 2.3: Swelling Index Determination**

The swelling index indicates the ability of the nanofibers to absorb exudates at the infection site, which is important for wound dressing applications.[1]

#### Procedure:

- Weigh a sample of the dry nanofiber mat (Wdry).
- Immerse the sample in a phosphate buffer (pH 6.8).[2]
- After a specific time (e.g., 24 hours), remove the mat, blot away excess surface water, and weigh the swollen mat (Wwet).[7]
- Calculate the swelling index using the formula:
  - Swelling Index (%) = [(Wwet Wdry) / Wdry] x 100

## **Protocol 2.4: In Vitro Antifungal Activity Assay**

The broth microdilution method is used to determine the antifungal efficacy of the nanofibers against relevant dermatophytes.[1]



- Strains: Use standard MTCC strains of dermatophytes such as Trichophyton rubrum, Microsporum canis, Microsporum fulvum, and Microsporum gypseum.[1][2]
- Assay: Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
- Incubation: Incubate the dermatophytes with the D3 nanofibers (the formulation with the best overall in vitro properties) in a 96-well microtiter plate.[1][7]
- Evaluation: After 96 hours of incubation, determine the percentage of growth inhibition by measuring the optical density and comparing it to a control group.[1]





Click to download full resolution via product page

Workflow for In Vitro Characterization and Evaluation.

Table 2: Summary of Quantitative In Vitro Data for Nanofiber Formulations

| Formulation ID | Swelling Index (%)<br>(after 24h) | Cumulative Drug<br>Release (%) (after<br>8h) | Antifungal Activity<br>(% Inhibition of T.<br>rubrum after 96h) |
|----------------|-----------------------------------|----------------------------------------------|-----------------------------------------------------------------|
| D1 (1:3)       | ~150                              | 43.56                                        | Not Reported                                                    |
| D2 (1:1)       | ~250                              | 47.01                                        | Not Reported                                                    |
| D3 (3:1)       | ~400                              | 71.52                                        | 95.98                                                           |

Data sourced from Misra et al., 2017.[1][2] The D3 formulation showed superior hydrophilicity, swelling, and drug release, and was therefore selected for antifungal and subsequent in vivo studies.[1]

## Part 3: In Vivo Dermatophytosis Model

Animal models are essential for evaluating the therapeutic efficacy of the nanofiber formulation in a biologically relevant system.[12]

## Protocol 3.1: Induction of Dermatophytosis in an Animal Model

This protocol describes how to establish a T. rubrum infection in Swiss albino mice.[1]

#### Materials:

- · Swiss albino mice
- Trichophyton rubrum (MTCC 7859) culture[2]
- · Hair removal cream
- 70% Ethanol



Sterile saline solution

#### Procedure:

- Acclimatization: Acclimatize the mice to laboratory conditions.
- Preparation of Infection Site: One day prior to infection, disinfect a dorsal area of each mouse with 70% ethanol and then depilate the area using a normal hair removal cream.
- Inoculation: Prepare a suspension of T. rubrum. Inoculate the prepared dorsal surface of the mice with the fungal culture.[1][7]
- Infection Development: Allow the infection to develop. The first symptoms, such as small scaly redness and erythema, are typically observed over the next few days.[1]

# Protocol 3.2: Treatment Application and Efficacy Evaluation

This protocol outlines the treatment of the infected mice with **Tolnaftate**-loaded nanofibers.

- Group Allocation: Divide the infected mice into groups:
  - Group A: Untreated Control
  - Group B: Treated with pure Tolnaftate formulation
  - Group C: Treated with Tolnaftate-loaded D3 nanofibers
- Treatment: Once symptoms of dermatophytosis are evident, begin the treatment. Topically apply the D3 nanofibrous scaffolds to the infected area of Group C mice.[1]
- Duration: Apply the treatment successively for 7 days. The nanofiber scaffold acts as a depot, releasing Tolnaftate in a controlled manner.[1]
- Evaluation:



- Visually observe the infection site daily for signs of healing, such as reduction in redness,
   scaling, and erythema.[1]
- At the end of the 7-day period, assess for complete inhibition of the fungal pathogen.[1]
- Compare the outcomes between the different groups.



Click to download full resolution via product page

Timeline for In Vivo Dermatophytosis Model and Treatment.

Table 3: Summary of In Vivo Study Results

| Treatment Group                    | Observation Period | Outcome                                                         |
|------------------------------------|--------------------|-----------------------------------------------------------------|
| Untreated Control                  | 7 Days             | Symptoms of dermatophytosis (redness, erythema) increased.[1]   |
| Pure Tolnaftate                    | 7 Days             | Symptoms of dermatophytosis persisted on the dorsal surface.[1] |
| Tolnaftate-Loaded D3<br>Nanofibers | 7 Days             | Complete inhibition of the fungal pathogen was observed.[1][7]  |

Data sourced from Misra et al., 2017.[1]

Conclusion The use of **Tolnaftate**-loaded polyacrylate nanofibers presents a highly effective strategy for the topical treatment of dermatophytosis. The D3 formulation (3:1 ERL100/ERS100 ratio) demonstrated remarkable hydrophilicity, a high swelling index, controlled drug release for



up to 8 hours, and potent in vitro activity against T. rubrum.[1][2] Crucially, in vivo studies on Swiss albino mice confirmed the superior efficacy of the nanofiber scaffold, leading to the complete resolution of infection after seven days of application.[1] These findings suggest that **Tolnaftate**-loaded nanofibers are promising candidates for development as advanced dressing materials for the effective management of topical fungal infections.[1][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficacy of topical clotrimazole vs. topical tolnaftate in the treatment of otomycosis. A randomized controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Polymeric Nanofibers in Tissue Engineering PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Dermatophytosis Model for Antifungal Research Creative Diagnostics [antiviral.creativediagnostics.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Tolnaftate-Loaded Nanofibers for Dermatophytosis Treatment Models]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1682400#using-tolnaftate-loaded-nanofibers-for-dermatophytosis-treatment-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com